molecular formula C13H19NO2 B13336313 (1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol

(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol

Katalognummer: B13336313
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: HRKPUMZHXRXXGV-QWHCGFSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol is a chiral compound with a cyclopentanol backbone The compound features a methoxyphenyl group and a methylamino group attached to the cyclopentanol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone, 4-methoxyaniline, and methylamine.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 4-methoxyaniline to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Methylation: The amine is methylated using methyl iodide to introduce the methyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-((4-Hydroxyphenyl)(methyl)amino)cyclopentan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R,2S)-2-((4-Methoxyphenyl)(ethyl)amino)cyclopentan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both methoxy and methylamino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

(1R,2S)-2-(4-methoxy-N-methylanilino)cyclopentan-1-ol

InChI

InChI=1S/C13H19NO2/c1-14(12-4-3-5-13(12)15)10-6-8-11(16-2)9-7-10/h6-9,12-13,15H,3-5H2,1-2H3/t12-,13+/m0/s1

InChI-Schlüssel

HRKPUMZHXRXXGV-QWHCGFSZSA-N

Isomerische SMILES

CN([C@H]1CCC[C@H]1O)C2=CC=C(C=C2)OC

Kanonische SMILES

CN(C1CCCC1O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.